前列腺素 E1-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

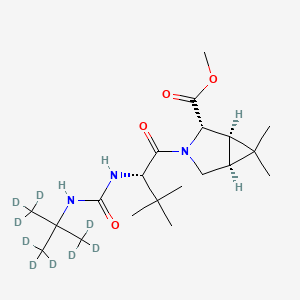

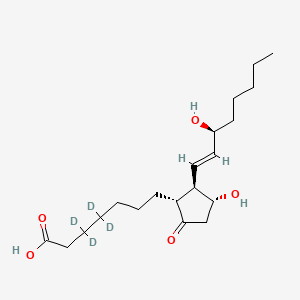

Prostaglandin E1-d4 is a deuterium-labeled analog of Prostaglandin E1, also known as Alprostadil. Prostaglandin E1 is a naturally occurring prostaglandin used in medicine for its vasodilatory properties, which help in treating conditions like erectile dysfunction and peripheral vascular diseases. The deuterium labeling in Prostaglandin E1-d4 enhances its stability and allows for its use in various scientific research applications .

科学研究应用

Prostaglandin E1-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in mass spectrometry and other analytical techniques to study metabolic pathways and drug metabolism.

Biology: Employed in studies involving cell signaling and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and erectile dysfunction.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control

作用机制

Prostaglandin E1-d4 exerts its effects by binding to specific prostaglandin receptors, such as EP1, EP2, EP3, and EP4. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The binding of Prostaglandin E1-d4 to these receptors activates intracellular signaling pathways, leading to the observed biological effects .

Similar Compounds:

Prostaglandin E2: Similar in structure but has different receptor affinities and physiological effects.

Prostaglandin F2α: Known for its role in smooth muscle contraction and different therapeutic applications.

Prostaglandin I2 (Prostacyclin): Primarily involved in vasodilation and inhibition of platelet aggregation

Uniqueness: Prostaglandin E1-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are required .

安全和危害

未来方向

Prostaglandin E1 and related drugs have been used in the clinical treatment of pulmonary arterial hypertension . Other prostaglandins also have the potential to treat pulmonary arterial hypertension . This provides ideas for the treatment of pulmonary arterial hypertension and the discovery of new drug targets .

生化分析

Biochemical Properties

Prostaglandin E1-d4 interacts with various enzymes and proteins. It is an analogue of arachidonic acid (AA), a polyunsaturated fatty acid found in membrane phospholipids . Prostaglandin E1-d4 is known to interact with mouse EP3, EP4, EP2, IP, and EP1 receptors .

Cellular Effects

Prostaglandin E1-d4 has significant effects on various types of cells and cellular processes. It induces vasodilation and inhibits platelet aggregation . In high glucose-treated HK-2 proximal tubular cells, Prostaglandin E1-d4 significantly enhanced cell viability and suppressed the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions .

Molecular Mechanism

The molecular mechanism of Prostaglandin E1-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It blocks the activation of the JNK/Bim pathway in HK-2 cells, with JNK being an upstream regulator of Bim .

Temporal Effects in Laboratory Settings

In laboratory settings, Prostaglandin E1-d4 has shown to reduce ventricular hypertrophy, protein expressions of endothelin-1 (ET-1) and endothelin receptor A (ERA), and the expression of fibrosis over time .

Dosage Effects in Animal Models

In animal models, the effects of Prostaglandin E1-d4 vary with different dosages. For instance, in a study involving uninephrectomized streptozotocin-induced diabetic rats, the rats were administered Prostaglandin E1-d4 (10 μg· kg−1· d−1, iv.) for 10 consecutive days .

Metabolic Pathways

Prostaglandin E1-d4 is involved in the metabolic pathways that include interactions with enzymes or cofactors. It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .

Transport and Distribution

It is known that Prostaglandin E1-d4 accumulates in sites of inflammation or vascular lesions .

Subcellular Localization

The subcellular localization of Prostaglandin E1-d4 is not explicitly known. Related compounds such as Prostaglandin Endoperoxide H Synthases-1 and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes . This might provide some insights into the potential subcellular localization of Prostaglandin E1-d4.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1-d4 involves the incorporation of deuterium atoms into the Prostaglandin E1 molecule. One common method includes the use of deuterated reagents in the synthesis process. For instance, deuterated solvents and catalysts can be employed to replace hydrogen atoms with deuterium in specific positions of the molecule .

Industrial Production Methods: Industrial production of Prostaglandin E1-d4 typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as:

- Dissolving Prostaglandin E1 in a solution of lactose and tertiary butyl alcohol.

- Adjusting and maintaining the pH with an organic acid buffer.

- Freezing and drying the formulation to obtain a stable product with low moisture content .

化学反应分析

Types of Reactions: Prostaglandin E1-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Deuterium atoms can be substituted in place of hydrogen atoms to create labeled analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Deuterated reagents like deuterium oxide and deuterated solvents are employed.

Major Products: The major products formed from these reactions include various deuterium-labeled derivatives of Prostaglandin E1, which are used for research and analytical purposes .

属性

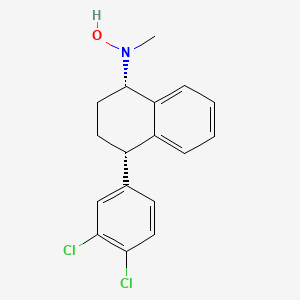

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)